molecular formula C8H15NO3S B3071996 1-(Propane-2-sulfonyl)-piperidin-4-one CAS No. 1016263-65-2

1-(Propane-2-sulfonyl)-piperidin-4-one

Cat. No. B3071996
CAS RN: 1016263-65-2
M. Wt: 205.28 g/mol
InChI Key: CQTOWLYOTAYJNX-UHFFFAOYSA-N
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Description

The compound “1-(Propane-2-sulfonyl)-piperidin-4-one” seems to be a sulfonyl compound. Sulfonyl compounds are characterized by the R-SO2-R’ group. They are used in various fields such as organic synthesis, chemical biology, drug discovery, and materials science .


Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors .


Molecular Structure Analysis

While specific structural information for “1-(Propane-2-sulfonyl)-piperidin-4-one” is not available, related compounds such as “2-Propene-1-sulfonyl chloride” have a molecular weight of 140.59 .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis. Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can vary. For example, “2-Propene-1-sulfonyl chloride” has a boiling point of 175.4±19.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm^3 .

Scientific Research Applications

  • Catalytic Cyclization and Synthesis of Piperidine Derivatives :

    • Furukawa et al. (2019) described a rhodium-catalyzed intramolecular cyclization process involving 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the synthesis of sulfonylated unsaturated piperidines. This reaction likely proceeds through a novel bond reorganization in the molecule, highlighting its potential in organic synthesis (Furukawa et al., 2019).
  • Polymorphism and Solid Form Design in Pharmaceuticals :

    • Takeguchi et al. (2015, 2016) explored the polymorphism of ASP3026, a compound containing 1-(Propane-2-sulfonyl)-piperidin-4-one, for designing solid formulations. They examined the influence of crystallization parameters on nucleation and found that different polymorphs could be selectively obtained by temperature control. This research provides insights into the stability and design of solid pharmaceutical forms (Takeguchi et al., 2015), (Takeguchi et al., 2016).
  • Stereodynamics and Perlin Effect in Chemistry :

    • Shainyan et al. (2008) studied the stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine. They used NMR spectroscopies to analyze conformers differing by orientation, contributing to the understanding of molecular interactions and conformations (Shainyan et al., 2008).
  • Antimicrobial Applications :

    • Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, evaluating their antimicrobial efficacy against pathogens affecting tomato plants. This study provides a basis for the development of new antimicrobial agents (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of sulfonyl compounds often involves the generation of fluorosulfonyl radicals from different precursors .

Future Directions

The future directions in the field of sulfonyl compounds involve further exploration of their synthesis, properties, and applications. The use of sulfonyl fluorides in organic synthesis, chemical biology, drug discovery, and materials science is a particularly active area of research .

properties

IUPAC Name

1-propan-2-ylsulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTOWLYOTAYJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propane-2-sulfonyl)-piperidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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